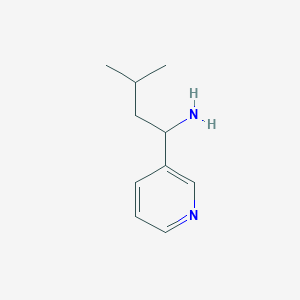

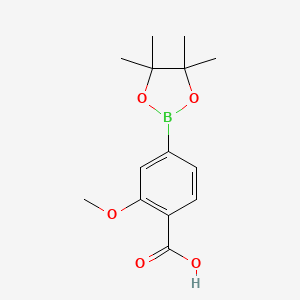

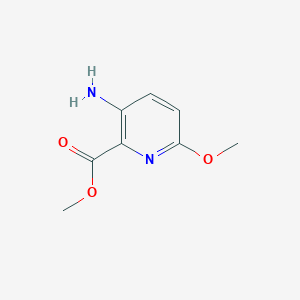

![molecular formula C10H10ClNO2 B3030719 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate CAS No. 945666-87-5](/img/structure/B3030719.png)

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate

Übersicht

Beschreibung

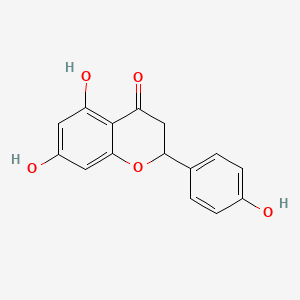

The compound "4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate" is a chemical entity that belongs to the class of organic compounds known as heterocycles. Heterocycles are rings containing at least one atom other than carbon. This particular compound features a cyclopenta[b]pyridine core, which is a bicyclic structure consisting of a five-membered ring fused to a six-membered pyridine ring. The presence of a chlorine atom and an acetate group suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been demonstrated in various studies. For instance, dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones were synthesized through a one-pot three-component reaction involving 4-hydroxycoumarin, aldehydes, and 3-amino-5-methyl-pyrazole, catalyzed by n-tetrabutylammonium tribromide (TBATB) under reflux conditions . Although the core structure differs from "4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate," the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of closely related compounds has been studied using techniques such as X-ray diffraction. For example, the structure of 1-(4-chlorophenacyl)-4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one was elucidated, revealing details about the dihedral angles between the phenyl and heterocycle planes and the presence of Cl…Cl aggregates . These findings provide insights into the three-dimensional arrangement of atoms in the cyclopenta[b]pyridine ring system, which could be relevant for understanding the structure of "4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate."

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored in various contexts. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones were synthesized by reacting 7-hydroxy derivatives with different nucleophiles . This suggests that the hydroxy group in the 7-position is a reactive site that can be modified. In the case of "4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate," the acetate group at the 7-position could undergo similar nucleophilic substitution reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

While specific data on the physical and chemical properties of "4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate" are not provided, we can infer from related compounds that it may exhibit properties such as good solubility in organic solvents, potential for intermolecular interactions due to the presence of chlorine, and the ability to form crystals suitable for X-ray diffraction analysis . The acetate group may also influence the compound's acidity and reactivity in chemical transformations.

Wissenschaftliche Forschungsanwendungen

Synthesis and Application in Antiplatelet and Antithrombotic Drug Development

One significant application of the related compound, (S)-clopidogrel, which shares a core structure with 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate, lies in its development as a potent antiplatelet and antithrombotic drug. The synthesis of (S)-clopidogrel, marketed under the names Plavix and Iscover, has prompted extensive research into facile synthetic approaches due to its significant pharmaceutical activities. This review by Saeed et al. (2017) focuses on summarizing various synthetic methods and their pros and cons, providing a crucial resource for developing efficient synthetic methodologies for such drugs Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017.

Advancements in Heterocyclic Chemistry

Research on heterocyclic compounds, particularly focusing on pyrazolo[3,4-b]pyridine kinase inhibitors, has shown the versatility of these structures in interacting with kinases through multiple binding modes. Wenglowsky's (2013) review on patents involving pyrazolo[3,4-b]pyridine as a scaffold for kinase inhibition highlights the chemical's potential in forming key interactions for potent and selective inhibition. This underscores the importance of such heterocyclic compounds in developing new therapeutic agents Wenglowsky, 2013.

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-6(13)14-9-3-2-7-8(11)4-5-12-10(7)9/h4-5,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKSKFGPLLEKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2=C(C=CN=C12)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80723442 | |

| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |

CAS RN |

945666-87-5 | |

| Record name | 4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80723442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

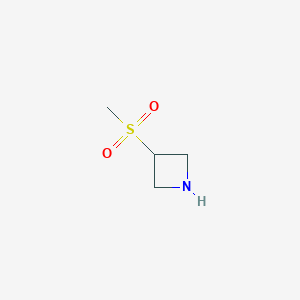

![(Spiro[2.5]oct-1-ylmethyl)amine](/img/structure/B3030655.png)